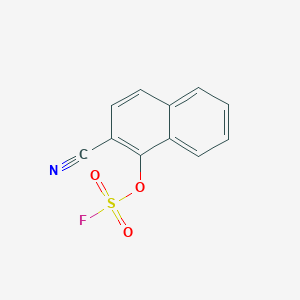
2-Cyano-1-fluorosulfonyloxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-1-fluorosulfonyloxynaphthalene is an organic compound characterized by the presence of a cyano group, a fluorosulfonyloxy group, and a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-fluorosulfonyloxynaphthalene typically involves the introduction of the cyano and fluorosulfonyloxy groups onto a naphthalene ring. One common method involves the reaction of 1-naphthol with cyanogen bromide and fluorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-1-fluorosulfonyloxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano and fluorosulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form naphthylamines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Substituted naphthalenes with various functional groups.
Oxidation Reactions: Naphthoquinone derivatives.
Reduction Reactions: Naphthylamines.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-Cyano-1-fluorosulfonyloxynaphthalene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-Cyano-1-fluorosulfonyloxynaphthalene involves its interaction with specific molecular targets, leading to various chemical transformations. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-1-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of a fluorosulfonyloxy group.
1-Fluorosulfonyloxynaphthalene: Lacks the cyano group, affecting its reactivity and applications.
2-Cyano-1-methoxynaphthalene: Contains a methoxy group instead of a fluorosulfonyloxy group.
Uniqueness
2-Cyano-1-fluorosulfonyloxynaphthalene is unique due to the presence of both the cyano and fluorosulfonyloxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
2-cyano-1-fluorosulfonyloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQFKAFGOVAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2941193.png)
![4-{[1,1'-Biphenyl]-4-yl}-6,7-dimethoxyquinoline-2-carboxylic acid](/img/structure/B2941195.png)
![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2941198.png)
![4-benzyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2941200.png)
![3-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2941201.png)


![8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2941205.png)
![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2941208.png)
![5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide](/img/structure/B2941210.png)
![N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2941213.png)
